N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:
- Thiazolo[3,2-a]pyrimidine scaffold: A bicyclic system combining thiazole and pyrimidine rings, known for conformational flexibility and bioactivity .
- Substituents: A 2-methyl group at position 2, a 5-oxo moiety, and a carboxamide group at position 6 linked to a 4-acetamidophenyl ring.
This compound is hypothesized to exhibit biological activity due to structural similarities with immunoproteasome inhibitors (e.g., β1i/β5i inhibition) and DPP-4-targeting agents .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-9-8-20-15(23)13(7-17-16(20)24-9)14(22)19-12-5-3-11(4-6-12)18-10(2)21/h3-8H,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQHGBLGHYQBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory.
Mode of Action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins.
Biological Activity
N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a thiazolo[3,2-a]pyrimidine core fused with an acetylamino-substituted phenyl group and a carboxamide functional group. This unique structural arrangement is crucial for its biological efficacy.
| Structural Feature | Description |
|---|---|
| Core Structure | Thiazolo[3,2-a]pyrimidine |
| Substituents | Acetylamino group, carboxamide |
| Molecular Formula | C₁₅H₁₆N₄O₂S₂ |
| Molecular Weight | 348.4 g/mol |
Biological Activities
This compound has been reported to exhibit various biological activities:
- Antimicrobial Activity : The compound shows significant antimicrobial properties against a range of pathogens. In vitro studies indicate effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potency .
- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation in various cell lines, including HepG2 (human liver carcinoma) and MCF-7 (breast cancer) cells. The mechanism may involve interference with DNA replication and transcription processes .
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes such as kinases and proteases, which are critical in various disease processes. This inhibition can lead to altered signaling pathways that are beneficial in treating diseases .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymes : It targets specific enzymes involved in cellular signaling and disease progression.
- Receptor Modulation : The compound may bind to receptors, modifying their activity and impacting downstream signaling pathways.
- DNA/RNA Interaction : By interacting with nucleic acids, it can affect replication and transcription processes crucial for cell survival and proliferation .
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Antimicrobial Evaluation : A study showed that the compound effectively inhibited biofilm formation by Staphylococcus aureus, suggesting its potential as an antibacterial agent .
- Anticancer Research : In a comparative study of thiazolo[3,2-a]pyrimidine derivatives, this compound demonstrated superior anticancer activity compared to standard chemotherapeutics .
- Enzyme Activity Studies : Investigations into its enzyme inhibitory properties revealed that the compound significantly inhibits certain kinases involved in cancer progression, highlighting its therapeutic potential .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following analogs highlight modifications to the core scaffold or substituents and their implications:
Key Observations :
Physicochemical and Crystallographic Properties
- Conformation : The thiazolo[3,2-a]pyrimidine core exhibits puckering (flattened boat conformation) in analogs, influencing protein binding. The target compound’s 2-methyl group may restrict puckering, enhancing rigidity .
- Intermolecular Interactions : Crystal structures of ethyl carboxylate analogs reveal C–H···O hydrogen bonds forming chains. The acetamido group in the target compound may promote stronger hydrogen bonds, improving crystallinity .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing thiazolo[3,2-a]pyrimidine derivatives, and how can reaction conditions be optimized?
Answer:
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example, a mixture of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, chloroacetic acid, and substituted benzaldehydes is refluxed in a 1:1 mixture of glacial acetic acid and acetic anhydride with sodium acetate as a catalyst . Optimization includes:
- Reaction Time: 8–10 hours under reflux to ensure complete cyclization.
- Solvent System: Acetic acid/acetic anhydride enhances electrophilicity for Schiff base formation.
- Catalyst: Sodium acetate maintains mildly acidic conditions, promoting imine bond formation.
- Recrystallization: Ethyl acetate/ethanol (3:2) yields high-purity crystals for structural analysis .
Advanced: How does ring puckering in the thiazolo[3,2-a]pyrimidine core influence molecular conformation and intermolecular interactions?
Answer:
The central pyrimidine ring adopts a flattened boat conformation due to puckering at the chiral C5 atom (deviation: 0.224 Å from the mean plane) . Key factors:
- Puckering Coordinates: Generalization of Cremer-Pople parameters quantifies deviations from planarity. For example, dihedral angles between fused thiazolopyrimidine and substituent rings (e.g., 80.94° with benzene in related analogs) dictate steric and electronic interactions .
- Intermolecular Effects: Puckering influences hydrogen-bonding networks. In crystal structures, C–H···O bifurcated bonds propagate chains along the c-axis, stabilizing the lattice .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Stretching bands at 3414 cm⁻¹ (N–H) and 1660–1618 cm⁻¹ (C=O) validate functional groups .
- Elemental Analysis: Matches calculated values (e.g., C: 52.29%, H: 3.66%, N: 16.94%) .
Advanced: How can X-ray crystallography resolve structural ambiguities in thiazolo[3,2-a]pyrimidine derivatives?
Answer:
- Data Collection: High-resolution (e.g., R factor = 0.058) single-crystal X-ray diffraction using SHELX software .
- Refinement: Riding models for H-atoms (C–H = 0.93–0.98 Å) and anisotropic displacement parameters for heavy atoms .
- Key Insights:
Advanced: How do substituent variations on the phenylacetamide group affect biological activity, and how can structure-activity relationships (SAR) be analyzed?
Answer:
- Electron-Withdrawing Groups (EWGs): Fluorine or chlorine at the para-position enhances metabolic stability and binding affinity (e.g., analogs in –11).
- Hydrogen-Bond Acceptors: Methoxy or acetamido groups (e.g., N-(4-acetamidophenyl)) improve solubility and target engagement via C–H···O interactions .
- SAR Workflow:
Basic: What are the challenges in crystallizing thiazolo[3,2-a]pyrimidine derivatives, and how are they addressed?
Answer:
- Low Solubility: Recrystallization from ethyl acetate/ethanol (3:2) yields diffraction-quality crystals .
- Polymorphism: Slow evaporation at 296 K minimizes kinetic trapping of metastable forms .
- Twinned Crystals: SHELXL refinement handles twinning via HKLF 5 format .
Advanced: How can contradictory data on biological activity across studies be systematically analyzed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
